4-Amino-5-methoxynicotinonitrile

Übersicht

Beschreibung

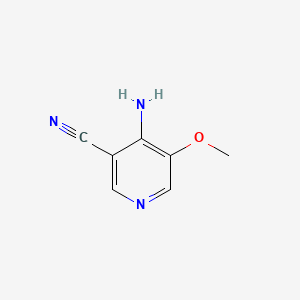

4-Amino-5-methoxynicotinonitrile: is an organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a methoxy group at the 5-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methoxynicotinonitrile typically involves the reaction of 5-methoxynicotinonitrile with ammonia or an amine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 5-methoxynicotinonitrile is treated with ammonia in the presence of a palladium catalyst and a base .

Industrial Production Methods: it is likely that similar synthetic routes involving palladium-catalyzed reactions or other amination techniques are employed on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-5-methoxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 149.15 g/mol

- CAS Number : 951884-75-6

The compound features a pyridine ring with amino and methoxy substituents, contributing to its biological activity and utility in research.

Pharmacological Applications

4-Amino-5-methoxynicotinonitrile has emerged as a promising candidate for various therapeutic applications, particularly due to its role as a Rho kinase (ROCK) inhibitor. ROCK enzymes are implicated in numerous pathological conditions, including:

- Cardiovascular Diseases : The compound has shown potential in treating hypertension and atherosclerosis by modulating vascular smooth muscle contraction and endothelial function .

- Neurological Disorders : Research indicates that it may have neuroprotective effects, making it relevant for conditions such as Alzheimer's disease and Parkinson's disease .

- Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest applications in treating rheumatoid arthritis and chronic obstructive pulmonary disease .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Hypertension Treatment : In animal models, the compound demonstrated significant reductions in blood pressure and improved vascular function, indicating its potential as an antihypertensive agent.

- Neuroprotection : Experimental data suggest that it can protect neuronal cells from apoptosis induced by oxidative stress, highlighting its therapeutic promise in neurodegenerative diseases .

Data Tables

Synthesis and Formulation

The synthesis of this compound can be achieved through several chemical reactions involving pyridine derivatives. The compound can be formulated into various pharmaceutical preparations, including:

- Tablets

- Injections

- Topical formulations

These formulations are designed to optimize bioavailability and therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 4-Amino-5-methoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 5-Methoxynicotinonitrile

- 2-Methoxynicotinonitrile

- 4-Iodo-5-methoxynicotinonitrile

- 4-Chloro-2-methoxynicotinonitrile

Comparison: 4-Amino-5-methoxynicotinonitrile is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For example, the amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxy group can influence the compound’s electronic properties and reactivity .

Biologische Aktivität

4-Amino-5-methoxynicotinonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas.

This compound is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a methoxy group at the 5-position on the pyridine ring. The molecular formula is .

Synthesis Methods:

The synthesis typically involves:

- Starting Material: 5-methoxyisonicotinic acid.

- Amination: Conversion of the carboxylic acid to an amide.

- Dehydration: Formation of the nitrile group using phosphorus oxychloride.

- Final Amination: Introduction of the amino group to yield this compound.

This multi-step synthesis allows for the production of high-purity compounds suitable for biological evaluation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of approximately 1.62 μM against MCF-7 cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of this compound

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction: Flow cytometric analysis has shown that treatment with this compound significantly increases apoptosis in cancer cells, suggesting that it may trigger programmed cell death through intrinsic pathways .

- Enzyme Inhibition: The compound may inhibit specific kinases involved in tumorigenesis, thereby disrupting cancer cell proliferation and survival .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Effects: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to fully characterize these effects.

- Neuroprotective Potential: There is emerging evidence indicating that compounds within this class may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Case Study: Anticancer Efficacy

In a controlled study assessing the efficacy of various nicotinonitriles, this compound was identified as one of the most potent compounds against MCF-7 cells. The study utilized both in vitro assays and in vivo models to confirm its effectiveness and safety profile .

Research Findings: Structure-Activity Relationship (SAR)

The structural modifications on the pyridine ring significantly influence the biological activity of derivatives. For instance, variations in substituents at different positions can enhance or diminish cytotoxic effects, highlighting the importance of SAR studies in drug design and development .

Eigenschaften

IUPAC Name |

4-amino-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQVJUVEJGVQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673930 | |

| Record name | 4-Amino-5-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-15-1 | |

| Record name | 4-Amino-5-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.